Picroside III

Descripción general

Descripción

Picroside III is a natural product derived from plant sources .

Synthesis Analysis

Picroside III is synthesized in the plant Picrorhiza kurroa through a complex biosynthetic pathway. The geranyl pyrophosphate (GPP) moiety is mainly contributed by the non-mevalonate (MEP) route, which is further modified to Picroside-I and Picroside-II through phenylpropanoid and iridoid pathways . The role of the MEP pathway was ascertained through enzyme inhibitors fosmidomycin and mevinolin .Molecular Structure Analysis

The molecular formula of Picroside III is C25H30O13 . The average mass is 538.498 Da and the monoisotopic mass is 538.168640 Da .Chemical Reactions Analysis

The biosynthesis of Picroside III involves a series of enzymatic reactions. The MEP pathway contributes to the biosynthesis of Picroside III in Picrorhiza kurroa . The expression of several genes in the MEP pathway, such as ISPD, DXPS, and ISPE, is elevated in strains of P. kurroa with high picrosides content .Physical And Chemical Properties Analysis

Picroside III is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . The density is 1.6±0.1 g/cm3 . The boiling point is 829.8±65.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Picroside III has demonstrated potent anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and modulates immune responses. Researchers have explored its potential in treating inflammatory conditions such as colitis . Further investigations are needed to elucidate the underlying mechanisms and optimize dosage regimens.

Gastrointestinal Health

Studies have highlighted Picroside III’s role in maintaining gastrointestinal integrity. It protects against colonic damage induced by dextran sulfate sodium (DSS) and promotes the repair of intestinal mucosa. Its ability to ameliorate colitis in mice suggests therapeutic potential for inflammatory bowel diseases .

Anti-Cancer Potential

In silico analyses suggest that Picroside III may interact with NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammation and cancer progression. Its potential as a drug for treating breast cancer has been explored . However, further experimental studies are necessary to validate these findings.

Metabolite Production

Picroside III is one of the iridoid glycosides found in Picrorhiza kurroa. Researchers have detected and quantified its content in leaf-derived callus cultures. Understanding its biosynthetic pathway and optimizing callus biomass could lead to sustainable commercial production of Picroside III and related compounds .

Safety and Hazards

Direcciones Futuras

Due to the rising demand for picrosides and the over-exploitation of Picrorhiza kurroa from its natural habitat, alternative strategies for sustainable production of metabolites are being explored . One such strategy is the production of friable callus under different culture conditions . This could potentially be used as a strategy for the sustainable production of picrosides at a commercial scale .

Mecanismo De Acción

Target of Action

Picroside III, an active ingredient of the traditional Chinese medicine Picrorhiza scrophulariiflora , has been found to target Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It is also involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

Picroside III interacts with its target, NFκB, potentially influencing various signaling pathways in normal and cancerous conditions . .

Biochemical Pathways

Picroside III affects the NFκB pathway, which is linked with endocrine and chemotherapy resistance and influences angiogenesis and inflammation pathways . It also promotes AMP-activated protein kinase (AMPK) phosphorylation , a key energy sensor in cells that maintains energy homeostasis.

Pharmacokinetics

The pharmacokinetics of Picroside III have been studied using ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) . The studies suggest that Picroside III has favorable characteristics for efficient uptake into the body . .

Result of Action

Picroside III has shown significant protective effects on the intestinal epithelial barrier in tumor necrosis factor-α (TNF-α) induced Caco-2 cells and dextran sulfate sodium (DSS) induced colitis in mice . It alleviates clinical signs of colitis, promotes wound healing, decreases the permeability of the cell monolayer, and regulates the expression of various proteins .

Action Environment

The action of Picroside III can be influenced by various environmental factors. For instance, the production of Picroside III in Picrorhiza scrophulariiflora can be affected by different culture conditions, such as light and temperature . .

Propiedades

IUPAC Name |

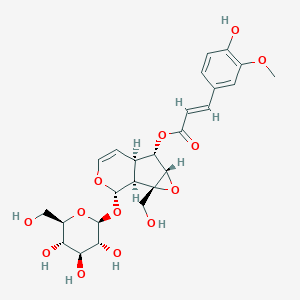

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picroside III | |

CAS RN |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

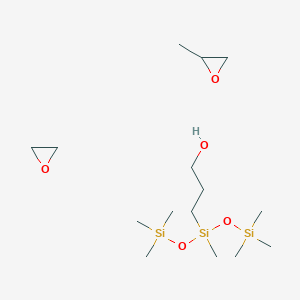

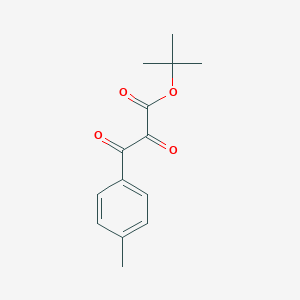

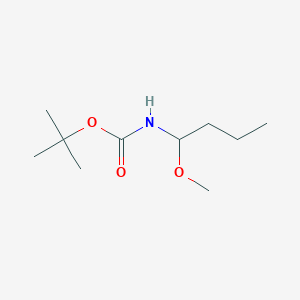

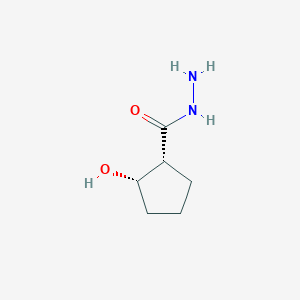

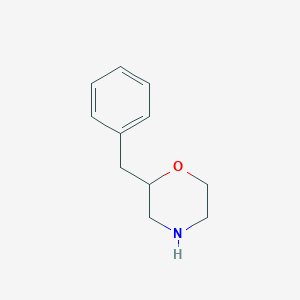

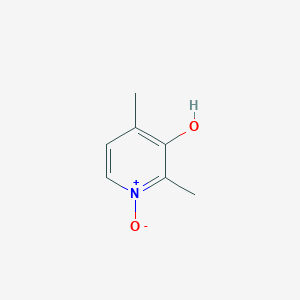

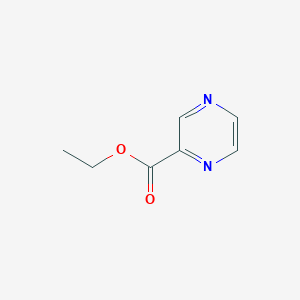

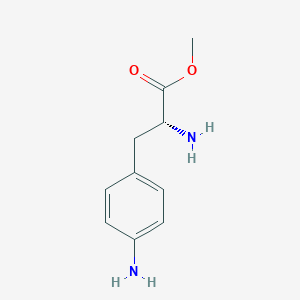

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Picroside III in alleviating colitis?

A1: Research suggests that Picroside III exerts its beneficial effects in colitis by promoting wound healing in the colonic mucosa and enhancing the recovery of the epithelial barrier function. This is achieved through the activation of AMP-activated protein kinase (AMPK). [, ] Additionally, Picroside III has been shown to inhibit the PI3K-Akt pathway, further contributing to its anti-inflammatory effects in the intestines. []

Q2: How does Picroside III impact the expression of tight junction proteins in the intestinal epithelium?

A2: Studies have demonstrated that Picroside III can modulate the expression of various tight junction proteins. It increases the expression of Claudin-3, ZO-1, and Occludin, while simultaneously decreasing the expression of Claudin-2. [] This modulation of tight junction proteins contributes to the strengthening of the intestinal epithelial barrier, a crucial factor in alleviating colitis symptoms.

Q3: Is there evidence of Picroside III influencing the gut microbiota composition?

A3: Yes, pretreatment with Picroside III has been linked to the rectification of microbial dysbiosis commonly observed in colitis models. Specifically, it increases the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri. [] This modulation of the gut microbiota composition is believed to contribute to the overall therapeutic effects of Picroside III in colitis.

Q4: What are the pharmacokinetic properties of Picroside III and other related iridoids?

A4: Studies using a sensitive UHPLC-ESI-MS/MS method have been conducted to investigate the pharmacokinetics of Picroside I, II, III, and IV in rats. [, ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion profiles of these compounds, paving the way for further research into their therapeutic potential.

Q5: Are there any known sources of Picroside III other than Picrorhiza scrophulariiflora?

A5: Yes, Picroside III has also been isolated from the stem of Catalpa ovata, alongside other iridoids like 6-O-[(E)-feruloyl]jioglutin D and 6-O-(4-hydroxybenzoyl)jioglutin D. [] This finding suggests that Catalpa ovata could potentially serve as an alternative source of Picroside III for further research and development.

Q6: What are the implications of in vitro studies on Picrorhiza kurroa for Picroside III production?

A6: Researchers have successfully established callus cultures of Picrorhiza kurroa, a plant known to contain Picroside III. [] This advancement opens up possibilities for exploring the production of Picroside III through plant tissue culture techniques, potentially offering a sustainable alternative to traditional extraction methods.

Q7: Has Picroside III shown any potential antiviral activity?

A7: While not directly addressed in the provided research, one study mentions the potential anti-coronavirus and anti-pulmonary inflammation effects of iridoids, suggesting a broader scope of investigation for Picroside III and its related compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)